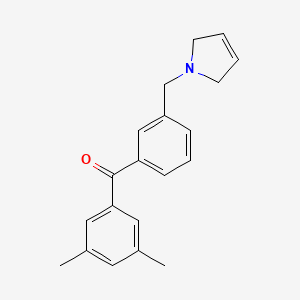

(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,5-dimethylphenyl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,5-dimethylphenyl)methanone" is a complex organic molecule that likely exhibits interesting chemical and biological properties. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help infer potential characteristics and applications.

Synthesis Analysis

The synthesis of related compounds often involves the formation of a methanone moiety attached to various aromatic and heteroaromatic rings. For instance, the synthesis of a bioisostere of an aldose reductase inhibitor involved the creation of a phenylmethanone with a pyrrol substituent, which showed increased potency compared to its predecessor . Similarly, the synthesis of various arylmethanones with central nervous system depressant activity was achieved, demonstrating the versatility of methanone derivatives in medicinal chemistry . These examples suggest that the synthesis of the compound would likely involve multi-step organic reactions, possibly including the formation of the pyrrol ring followed by its attachment to the phenylmethanone core.

Molecular Structure Analysis

The molecular structure of methanone derivatives can be quite diverse, as seen in the structural analysis of a diphenyl pyrazol methanone, which was found to have a non-planar structure with C1 point group symmetry . Similarly, the crystal and molecular structure of a related compound with a pyridinyl methoxy group was determined using X-ray diffraction, revealing specific intermolecular hydrogen bonding patterns . These studies indicate that the molecular structure of "(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,5-dimethylphenyl)methanone" would likely be complex and could exhibit unique intermolecular interactions.

Chemical Reactions Analysis

Methanone derivatives can participate in various chemical reactions, often influenced by their substituents. For example, the antimicrobial and antioxidant activities of dimethyl phenyl bicyclo methanone derivatives were explored, indicating that these compounds can interact with biological systems in a meaningful way . The reactivity of such compounds can be further understood by studying their electronic and spectroscopic properties, as was done for amino-substituted thieno pyridine methanones . These studies suggest that the compound may also exhibit interesting reactivity, potentially useful in pharmaceutical applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of methanone derivatives can be quite varied. For instance, the spectroscopic properties of a diphenyl pyrazol methanone were thoroughly investigated, providing insights into its stability and electronic structure . The crystal structure analysis of another methanone derivative revealed specific intermolecular hydrogen bonds, which can significantly influence the compound's solubility and melting point . These findings imply that "(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,5-dimethylphenyl)methanone" would have distinct physical and chemical properties that could be tailored for specific applications, such as drug design or material science.

Wissenschaftliche Forschungsanwendungen

Metabolomics and Toxicology

Studies in metabolomics and toxicology provide insights into how compounds are metabolized in the body and their potential toxic effects. For instance, the research on methadone metabolomics sheds light on the variability in dose-response due to differences in metabolic pathways among individuals, which could be relevant when considering the metabolism of complex organic compounds like the one you're interested in (Dinis-Oliveira, 2016).

Photostability and Environmental Impact

The study of benzophenone-3 (BP-3), a UV filter, highlights the importance of understanding the environmental impact and photostability of organic compounds. Similar research methodologies could be applied to assess the environmental fate and behavior of your compound of interest (Kim & Choi, 2014).

Chemical Synthesis and Reactivity

Research on the synthesis and reactivity of chemical compounds, such as phosphonic acids and their applications, can provide a foundation for understanding the synthesis pathways and potential applications of your compound. These studies cover a broad range of applications from drug design to materials science, which might intersect with the applications of your compound (Sevrain et al., 2017).

Supramolecular Chemistry

The design and self-assembly of supramolecular structures, such as those derived from calixpyrrole scaffolds, are crucial in developing novel materials and sensors. The principles and methodologies used in these studies could be relevant for exploring the potential applications of your compound in creating new molecular architectures (Ballester, 2011).

Eigenschaften

IUPAC Name |

[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(3,5-dimethylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO/c1-15-10-16(2)12-19(11-15)20(22)18-7-5-6-17(13-18)14-21-8-3-4-9-21/h3-7,10-13H,8-9,14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEOUVXNYOFOKKU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)C2=CC=CC(=C2)CN3CC=CC3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30643489 |

Source

|

| Record name | {3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(3,5-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,5-dimethylphenyl)methanone | |

CAS RN |

898749-07-0 |

Source

|

| Record name | {3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(3,5-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-({[5-(3-Methoxybenzyl)-1,3,4-thiadiazol-2-YL]-carbonyl}amino)benzoic acid](/img/structure/B1359578.png)

![Methyl 6-(2-chloroethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B1359582.png)

![2-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)ethanol](/img/structure/B1359585.png)

![2-[(5-Methyl-1,2-oxazol-3-yl)methoxy]acetic acid](/img/structure/B1359587.png)